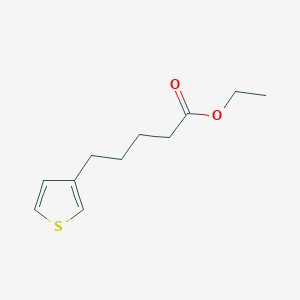

Ethyl 5-(3-thienyl)pentanoate

Description

Structural Significance and Synthetic Utility of Thiophene-Containing Esters

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. rroij.comwikipedia.org Its structural similarity to benzene (B151609) allows it to often be substituted for a benzene ring in biologically active compounds without a loss of activity. rroij.comwikipedia.org This makes thiophene and its derivatives, including esters, valuable scaffolds in drug discovery and medicinal chemistry. nih.govresearchgate.net The sulfur atom in the thiophene ring can enhance interactions with biological receptors. nih.gov

Thiophene-containing esters are versatile intermediates in organic synthesis. The thiophene ring can be readily functionalized, and the ester group can participate in a wide range of chemical transformations. mdpi.com For instance, palladium-catalyzed reactions are commonly used to synthesize and functionalize thiophene derivatives, including the formation of carbon-carbon bonds. acs.org The synthesis of thiophene-based azo dyes, which have applications in various industries, also highlights the synthetic utility of thiophene derivatives. espublisher.com

Overview of Research Trajectories for Similar Heterocyclic Compounds

The study of heterocyclic compounds is a dynamic and rapidly advancing field within organic chemistry. numberanalytics.comnumberanalytics.com Research in this area is driven by the diverse applications of these compounds in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comijpsr.com

Current research trends in heterocyclic chemistry include:

Development of Novel Synthesis Methods: There is a continuous effort to develop more efficient, selective, and sustainable methods for synthesizing complex heterocyclic structures. numberanalytics.com This includes the use of metal catalysis, organocatalysis, microwave-assisted synthesis, and flow chemistry techniques. numberanalytics.commdpi.com

Focus on Sustainability: Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. numberanalytics.com

Computational Modeling: The use of computational methods is becoming more prevalent in designing synthetic routes and predicting the properties of new heterocyclic compounds. numberanalytics.com

Applications in Materials Science: Heterocyclic compounds, particularly those containing thiophene, are being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their favorable electronic properties. nih.govmdpi.com

Scope and Academic Relevance of Studying Ethyl 5-(3-thienyl)pentanoate

The academic relevance of studying this compound lies in its potential as a building block for more complex molecules with valuable properties. The combination of the thiophene ring and the flexible pentanoate chain offers possibilities for creating novel materials and potential pharmaceutical agents.

Detailed research findings on this compound itself are limited. However, the study of analogous compounds provides a strong rationale for its investigation. For example, research into other thienyl derivatives has demonstrated their potential as antimicrobial and anticancer agents. researchgate.net Furthermore, the synthesis of various thiophene-3-carboxylic esters has been achieved through methods like palladium-iodide-catalyzed oxidative cyclization. acs.org

The study of this specific compound would contribute to the broader understanding of structure-activity relationships in thiophene-containing molecules. Investigating its reactivity, spectroscopic properties, and potential applications would be a valuable addition to the field of heterocyclic chemistry.

Properties

IUPAC Name |

ethyl 5-thiophen-3-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-2-13-11(12)6-4-3-5-10-7-8-14-9-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLVHVWHQUZFJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641425 | |

| Record name | Ethyl 5-(thiophen-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-01-8 | |

| Record name | Ethyl 5-(thiophen-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 3 Thienyl Pentanoate and Its Precursors

Esterification Routes for the Synthesis of Ethyl 5-(3-thienyl)pentanoate

The formation of this compound from its corresponding carboxylic acid and ethanol (B145695) is a classic example of Fischer esterification. This process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemguide.co.ukathabascau.ca

Direct Esterification of 5-(3-thienyl)pentanoic Acid with Ethanol

The direct esterification of 5-(3-thienyl)pentanoic acid with ethanol is a primary method for synthesizing the target ester. This reaction is reversible, and to favor the formation of the ester, it is often necessary to use an excess of one of the reactants, typically the alcohol, or to remove the water formed during the reaction. chemguide.co.ukathabascau.ca

Catalytic Systems for Esterification (e.g., strong acid catalysis, p-toluenesulfonic acid)

The esterification reaction is typically slow and requires a catalyst to proceed at a reasonable rate. chemguide.co.uk Strong acids are commonly employed as catalysts.

Strong Acid Catalysis : Concentrated sulfuric acid (H₂SO₄) is a widely used catalyst for Fischer esterification. chemguide.co.uk Other mineral acids like hydrochloric acid (HCl) and phosphoric acid (H₃PO₄) can also be used. researchgate.net

p-Toluenesulfonic acid (p-TsOH) : This is another effective acidic catalyst for esterification reactions. researchgate.net

Heterogeneous Catalysts : Solid acid catalysts, such as ion-exchange resins like Amberlyst 15, offer advantages in terms of easier separation from the reaction mixture and potential for reuse. researchgate.netcore.ac.uk

Optimized Reaction Conditions and Yield Enhancement Strategies

Several strategies can be employed to optimize the reaction conditions and enhance the yield of this compound.

Reactant Molar Ratio : Using an excess of ethanol can shift the equilibrium towards the product side, thereby increasing the conversion of the carboxylic acid. core.ac.uk

Temperature : Increasing the reaction temperature generally accelerates the rate of esterification. core.ac.uk

Water Removal : As the reaction is reversible, removing the water produced can drive the equilibrium towards the formation of the ester. This can be achieved through methods like azeotropic distillation.

Catalyst Loading : The concentration of the catalyst can significantly impact the reaction rate. An optimal catalyst loading needs to be determined to maximize efficiency without causing unwanted side reactions. core.ac.uk

| Parameter | Condition | Effect on Yield |

| Reactant Ratio | Excess Ethanol | Increases |

| Temperature | Increased | Increases reaction rate |

| Catalyst | Strong Acid (e.g., H₂SO₄, p-TsOH) | Accelerates reaction |

| Byproduct Removal | Removal of Water | Shifts equilibrium to favor product |

Synthesis of the 5-(3-thienyl)pentanoic Acid Precursor

The precursor acid, 5-(3-thienyl)pentanoic acid, can be synthesized through various organic reactions. One common approach involves the use of organometallic reagents. For instance, a Grignard reagent derived from a suitable thienyl halide can be reacted with a halo-ester, followed by hydrolysis of the ester group to yield the desired carboxylic acid.

Advanced Synthetic Approaches to the Core Structure

Organometallic Reagent-Mediated Syntheses

Organometallic reagents play a crucial role in constructing the carbon skeleton of molecules like this compound. mt.com These reagents, which contain a carbon-metal bond, are powerful nucleophiles. msu.edu

Grignard Reagents : Organomagnesium halides (Grignard reagents) are versatile tools in organic synthesis. msu.edu For the synthesis of the thienylpentanoate core, a thienylmagnesium halide could be coupled with a five-carbon electrophile containing an ester group.

Organolithium Reagents : Alkyllithium compounds are even more reactive than Grignard reagents and can be used in similar coupling reactions. msu.edu The reaction of an appropriate organic halide with lithium metal can generate the organolithium species. libretexts.org

Organocuprates : Lithium dialkylcuprates (Gilman reagents) are another class of organometallic compounds that are particularly effective for forming carbon-carbon bonds through conjugate addition or coupling with organic halides.

The choice of the specific organometallic reagent and reaction conditions depends on the desired reactivity and the compatibility with other functional groups present in the reacting molecules. msu.edu

Alkylation Reactions in Analogous Systems

The synthesis of this compound involves the formation of a carbon-carbon bond, typically through an alkylation reaction. While direct literature on this specific molecule's synthesis is limited, a comprehensive understanding can be gained by examining analogous alkylation systems used for aromatic and heterocyclic compounds. These reactions provide a framework for potential synthetic routes.

One of the most classic and relevant methods is the malonic ester synthesis , which allows for the lengthening of a carbon chain by two atoms to produce a carboxylic acid from an alkyl halide. libretexts.org This process begins with the deprotonation of diethyl malonate, which is acidic due to the adjacent carbonyl groups, using a base like sodium ethoxide to form a nucleophilic enolate ion. libretexts.org This enolate then reacts with an appropriate alkyl halide, such as a 3-thienylmethyl halide, in a standard SN2 reaction. libretexts.org A subsequent hydrolysis and decarboxylation step yields the desired carboxylic acid, which can then be esterified. libretexts.org The efficiency of this SN2 reaction is highest with primary or methyl halides, as secondary and tertiary halides tend to undergo competing elimination reactions. libretexts.org

Another key analogous method is the Friedel-Crafts alkylation , an electrophilic aromatic substitution that attaches an alkyl group to an aromatic ring. libretexts.orglumenlearning.com In this approach, the thiophene (B33073) ring could be alkylated directly. The reaction typically employs an alkyl halide and a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), which activates the halide to generate a carbocation or a highly polarized complex. libretexts.orglumenlearning.com However, this method has significant limitations, including the potential for carbocation rearrangements, which could lead to undesired isomers, and polyalkylation, where the product, being more reactive than the starting material, undergoes further alkylation. lumenlearning.com

Modern synthetic chemistry offers more advanced, metal-catalyzed cross-coupling reactions. These methods provide greater control and functional group tolerance. For instance, cobalt-catalyzed alkylations of aromatic Grignard reagents with alkyl bromides have been shown to be efficient. organic-chemistry.org Similarly, palladium-catalyzed reactions can couple aryl boronate esters with alkyl halides, offering a route suitable for complex molecules. organic-chemistry.org These catalytic systems often operate under milder conditions and provide higher yields and selectivity compared to traditional methods.

Below is a comparative table of these analogous alkylation methodologies.

| Method | Key Reagents | Mechanistic Pathway | Advantages & Limitations |

| Malonic Ester Synthesis | Diethyl malonate, Sodium ethoxide, Alkyl halide | Enolate formation followed by SN2 substitution | Advantages: Reliable for chain extension, avoids rearrangement. Limitations: Requires primary or methyl halides; multi-step process (alkylation, hydrolysis, decarboxylation). libretexts.org |

| Friedel-Crafts Alkylation | Aromatic substrate, Alkyl halide, Lewis acid (e.g., AlCl₃) | Electrophilic aromatic substitution via a carbocation intermediate | Advantages: Direct C-H activation and alkylation. Limitations: Prone to carbocation rearrangement and polyalkylation; deactivated rings are unreactive. libretexts.orglumenlearning.com |

| Metal-Catalyzed Cross-Coupling | Organometallic reagent (e.g., Grignard, boronic ester), Alkyl halide, Metal catalyst (e.g., Co, Pd) | Oxidative addition, transmetalation, reductive elimination | Advantages: High yield and selectivity, broad functional group tolerance. Limitations: Catalyst can be expensive and sensitive to impurities like sulfur. organic-chemistry.orgthieme.de |

Industrial and Scalable Synthesis Considerations

Transitioning the synthesis of a compound like this compound from a laboratory setting to an industrial scale introduces a host of practical and economic challenges. The primary goals of large-scale synthesis are to maximize yield, minimize cost, ensure safety, and reduce environmental impact.

A critical consideration is the choice of catalyst. For thiophene derivatives, transition-metal catalysts can be poisoned by the sulfur atom present in the ring, leading to reduced efficiency and the need for higher catalyst loading, which increases costs. thieme.de Therefore, developing transition-metal-free procedures or using robust, poison-resistant catalysts is a significant advantage for scalability. thieme.de

The type of reactor and process conditions are also key. While many lab syntheses are performed in batch reactors, continuous flow reactors offer several advantages for scaling up, including better heat and mass transfer, improved safety for handling hazardous reagents, and greater consistency in product quality. nih.govfrontiersin.org The use of immobilized biocatalysts in flow systems represents an advanced, scalable approach that can enhance stereoselectivity and simplify product purification. nih.govfrontiersin.org

The following table outlines key factors and potential solutions for the scalable synthesis of thienyl derivatives.

| Factor | Challenge | Potential Solution / Approach |

| Catalyst Selection | Cost and poisoning of transition-metal catalysts by sulfur. thieme.de | Utilize inexpensive, robust catalysts or develop transition-metal-free synthetic routes. thieme.de |

| Reaction Conditions | Harsh conditions (strong bases, high temperatures) increase energy costs and safety risks. thieme.de | Optimize reactions to proceed under milder conditions; use of biocatalysis or phase-transfer catalysts. nih.govjmaterenvironsci.com |

| Process Efficiency | Low overall yields and high waste from multi-step syntheses. mdpi.com | Develop one-pot or cascade reactions to improve step economy; minimize purification steps. thieme.demdpi.com |

| Process Type | Limitations of batch processing for large quantities. | Implement continuous flow reactors for improved control, safety, and scalability. nih.govfrontiersin.org |

| Raw Materials | Cost and availability of starting materials. | Design synthetic routes that utilize readily available and inexpensive chemical feedstocks. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of thiophene derivatives is an area of active research, driven by the need to reduce the environmental footprint of chemical manufacturing. benthamdirect.comresearchgate.net These principles aim to minimize waste, eliminate the use of toxic substances, and improve energy efficiency.

A primary focus of green synthesis is the replacement of hazardous organic solvents with more environmentally benign alternatives. dergipark.org.tr Water is a highly attractive green solvent, and methodologies have been developed for performing reactions like the alkylation of thiols in aqueous media. jmaterenvironsci.com Another innovative approach is the use of deep eutectic solvents (DESs), which are mixtures of compounds that form a liquid at a lower temperature than either component individually. acs.org These solvents are often biodegradable, non-toxic, and can be derived from renewable resources like choline (B1196258) chloride and glycerol. acs.org In some cases, reactions can be performed under solvent-free ("neat") conditions, for example by using techniques like grinding solid reactants together ("grindstone chemistry"), which completely eliminates solvent waste. dergipark.org.tr

Alternative energy sources can also contribute to greener processes. Microwave irradiation, for instance, can significantly accelerate reaction times and improve yields, often leading to cleaner reactions with fewer byproducts compared to conventional heating. tandfonline.com

The choice of reagents and catalysts is also central to green chemistry. The use of biocatalysts, such as enzymes, in processes like stereoselective resolution or synthesis offers high selectivity under mild, aqueous conditions. nih.govfrontiersin.org Furthermore, designing syntheses to maximize "atom economy"—the efficiency with which atoms from the starting materials are incorporated into the final product—is a core principle that minimizes waste at the source. mdpi.com Metal-catalyzed direct arylation reactions are a good example, as they form C-C bonds without the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and byproducts. acs.org

The table below summarizes key green chemistry strategies applicable to the synthesis of thiophene derivatives.

| Green Principle | Example Application | Environmental Benefit |

| Use of Green Solvents | Performing reactions in water, deep eutectic solvents (DES), or ionic liquids. jmaterenvironsci.comacs.orgsemanticscholar.org | Reduces pollution from volatile organic compounds (VOCs); solvents are often biodegradable and less toxic. garph.co.uk |

| Solvent-Free Reactions | Utilizing microwave-assisted synthesis without solvent or "grindstone chemistry". dergipark.org.trtandfonline.com | Eliminates solvent use and waste entirely; can reduce energy consumption. |

| Alternative Energy Sources | Employing microwave irradiation or ultrasound to drive reactions. tandfonline.com | Reduces reaction times, often leading to higher yields and fewer side products. |

| Use of Renewable Feedstocks & Catalysts | Employing biocatalysts (enzymes) or catalysts derived from renewable sources. nih.govgarph.co.uk | Reduces reliance on fossil fuels and hazardous materials. |

| Atom Economy | Designing syntheses like direct C-H activation/arylation to minimize byproducts. acs.org | Maximizes the incorporation of starting material atoms into the final product, generating less waste. |

Chemical Transformations and Reaction Mechanisms of Ethyl 5 3 Thienyl Pentanoate

Reactions Involving the Thiophene (B33073) Moiety

The thiophene ring in Ethyl 5-(3-thienyl)pentanoate is an aromatic system that can undergo several characteristic reactions. Its reactivity is influenced by the electron-donating nature of the sulfur heteroatom and the presence of the alkylpentanoate substituent at the 3-position.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

Thiophene is known to be significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). wikipedia.org The reaction proceeds through a carbocation intermediate, and the rate is increased by electron-donating groups attached to the ring. masterorganicchemistry.commasterorganicchemistry.com The alkyl side chain at the 3-position of this compound is an activating group, directing incoming electrophiles primarily to the vacant C2 and C5 positions, with the C2 position being the most favored site of attack due to greater stabilization of the cationic intermediate.

Common EAS reactions for this compound would include halogenation and nitration. msu.edu For instance, bromination using bromine in the presence of a Lewis acid catalyst like iron(III) bromide would be expected to yield Ethyl 5-(2-bromo-3-thienyl)pentanoate as the major product. youtube.com Similarly, nitration with a mixture of nitric acid and sulfuric acid would introduce a nitro group, preferentially at the C2 position. masterorganicchemistry.com

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Halogenation (Bromination) | Br2, FeBr3 | Ethyl 5-(2-bromo-3-thienyl)pentanoate |

| Nitration | HNO3, H2SO4 | Ethyl 5-(2-nitro-3-thienyl)pentanoate |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Ethyl 5-(2-acyl-3-thienyl)pentanoate |

Oxidation of the Thiophene Ring (e.g., to Sulfoxides, Sulfones)

The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide or further to a thiophene 1,1-dioxide (sulfone). wikipedia.orgresearchgate.net This transformation is typically achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The initial product, a thiophene S-oxide, is often unstable and can undergo subsequent reactions like dimerization, unless sterically hindered. nih.gov For this compound, oxidation would first yield the corresponding S-oxide. Further oxidation under more forceful conditions would lead to the more stable sulfone, Ethyl 5-(1,1-dioxido-3-thienyl)pentanoate.

| Reaction | Reagent | Product |

|---|---|---|

| S-Oxidation (to Sulfoxide) | m-CPBA (1 equivalent) | Ethyl 5-(1-oxido-3-thienyl)pentanoate |

| S-Oxidation (to Sulfone) | m-CPBA (excess) or other strong oxidants | Ethyl 5-(1,1-dioxido-3-thienyl)pentanoate |

Ring-Opening and Rearrangement Reactions

Under specific conditions, the thiophene ring can undergo ring-opening reactions. For example, certain reductive processes have been shown to open the ring of thienyl-substituted compounds to form the corresponding thiols. mdpi.com While less common than substitution or oxidation, this pathway represents a significant transformation of the heterocyclic core. Pyrolytic conditions can also induce ring-opening in some thiophene derivatives. acs.org Another potential pathway involves rearrangement following the formation of an epoxide across a double bond, though this is less typical for aromatic thiophenes compared to their non-aromatic counterparts. nih.gov

Reactions Involving the Ester Functional Group

The ethyl ester group is also a site of reactivity, primarily involving nucleophilic acyl substitution.

Reduction to Corresponding Alcohols (e.g., 5-(3-thienyl)pentanol)

The ester functional group of this compound can be readily reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction converts the ethyl ester into two alcohol products: the desired 5-(3-thienyl)pentanol and ethanol (B145695). This is a fundamental reaction for converting esters into their corresponding alcohols. researchgate.net

| Reaction Type | Reagents | Products |

|---|---|---|

| Ester Reduction | 1. LiAlH4, Et2O 2. H3O+ | 5-(3-thienyl)pentanol and Ethanol |

Hydrolysis and Transesterification Reactions

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-(3-thienyl)pentanoic acid. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis, typically using a dilute mineral acid like HCl or H₂SO₄, is a reversible process where the ester is heated with a large excess of water. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

Transesterification: This process involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. For example, reacting this compound with methanol (B129727) would yield Mthis compound and ethanol. This reaction is also an equilibrium process, and conditions are often manipulated (e.g., by using the new alcohol as a solvent) to drive the reaction to completion.

| Reaction Type | Reagents | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H3O+ (e.g., dilute HCl), heat | 5-(3-thienyl)pentanoic acid |

| Base-Promoted Hydrolysis (Saponification) | 1. NaOH, H2O, heat 2. H3O+ | 5-(3-thienyl)pentanoic acid |

| Transesterification | R'OH (e.g., Methanol), H+ or RO- catalyst | Mthis compound |

Reactions of the Pentanoate Chain

The ethyl pentanoate portion of the molecule is susceptible to a range of transformations common to aliphatic esters. These reactions primarily involve the carbonyl group and the adjacent α-carbon.

One of the most fundamental reactions of the pentanoate chain is hydrolysis , which cleaves the ester bond to yield 5-(3-thienyl)pentanoic acid and ethanol. This transformation can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : This is a reversible reaction, typically requiring heat and an excess of water with a strong acid catalyst (e.g., H₂SO₄ or HCl) to drive the equilibrium towards the products. libretexts.orgchemguide.co.uk The process is the reverse of Fischer esterification.

Base-Catalyzed Hydrolysis (Saponification) : This reaction is irreversible and is the more common laboratory method for ester cleavage. chemguide.co.uk Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), results in the formation of the sodium salt of the carboxylic acid (sodium 5-(3-thienyl)pentanoate) and ethanol. libretexts.org The carboxylic acid can then be obtained by acidification of the salt.

Another key reaction is the reduction of the ester group. Powerful reducing agents are required to convert the ester to an alcohol. For instance, using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent would reduce the ester to 5-(3-thienyl)pentan-1-ol.

Reactions can also occur at the carbon atom alpha to the ester carbonyl group. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can deprotonate the α-carbon, generating a carbanion. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at the C-2 position of the pentanoate chain.

In some cases, the pentanoate chain can participate in intramolecular cyclization reactions. For example, the Wolff-Kishner reduction of a related compound, 3,3-dimethyl-4-(2-thienyl)butanoic acid, was observed to produce a cyclic 1,2-diazepin-3-one derivative as a byproduct through the cyclization of a hydrazone intermediate. nii.ac.jp While this is not a direct reaction of this compound, it illustrates a potential pathway for the chain under specific conditions.

Table 1: Summary of Key Reactions of the Pentanoate Chain

| Reaction Type | Reagents & Conditions | Product(s) | Notes |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, Heat | 5-(3-thienyl)pentanoic acid, Ethanol | Reversible reaction. libretexts.orgchemguide.co.uk |

| Basic Hydrolysis | NaOH(aq) or KOH(aq), Heat | Sodium 5-(3-thienyl)pentanoate, Ethanol | Irreversible; known as saponification. libretexts.orgchemguide.co.uk |

| Reduction | 1. LiAlH₄, Dry Ether2. H₃O⁺ workup | 5-(3-thienyl)pentan-1-ol | Converts ester to a primary alcohol. |

| α-Alkylation | 1. LDA, THF, -78 °C2. Alkyl Halide (R-X) | Ethyl 2-alkyl-5-(3-thienyl)pentanoate | Forms a new C-C bond at the α-position. sit.edu.cn |

Mechanistic Investigations of Key Synthetic and Degradation Pathways

Understanding the mechanisms of how this compound is formed and degraded is crucial for controlling its reactivity. This involves identifying transient species and studying the rates of these transformations.

Elucidation of Reaction Intermediates

The mechanisms of the primary reactions involving this compound proceed through well-established intermediates.

Ester Hydrolysis Intermediate : Both acid- and base-catalyzed hydrolysis of the ester function proceed through a tetrahedral intermediate . chemguide.co.uk In basic hydrolysis, a hydroxide ion attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral, negatively charged intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OCH₂CH₃) as the leaving group. A final proton transfer yields ethanol and the carboxylate anion.

Thiophene Ring Reaction Intermediates : Reactions on the thiophene ring also involve distinct intermediates. For instance, in electrophilic aromatic substitution, the attacking electrophile adds to the C2 or C5 position, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the same carbon restores the aromaticity of the ring. In radical reactions, such as degradation initiated by hydroxyl radicals, the OH radical can add to the double bonds in the thiophene ring, forming radical adduct intermediates (e.g., IM1 and IM2 in a related study on thiophene). x-mol.com

Enolate Intermediate : As mentioned, reactions at the α-carbon of the pentanoate chain proceed via an enolate intermediate . This planar, nucleophilic species is formed by the removal of an α-proton by a strong base.

Kinetic Studies of Specific Reactions

While specific kinetic data for reactions of this compound are not widely published, valuable insights can be drawn from studies on analogous systems.

Kinetics of Saponification : The saponification of an ester is typically a second-order reaction, with the rate dependent on the concentrations of both the ester and the hydroxide ion. researchgate.net Kinetic studies on the saponification of ethyl acetate (B1210297) using conductivity measurements have been performed to determine rate constants at various temperatures. researchgate.net From these rate constants, thermodynamic parameters such as activation energy, enthalpy, and entropy of activation can be calculated. These studies provide a framework for how the kinetics of this compound saponification could be investigated, likely yielding similar second-order kinetics.

Kinetics of Thiophene Degradation : Mechanistic and kinetic studies on the reaction of the parent thiophene molecule with hydroxyl radicals provide insight into a potential degradation pathway for the thiophene ring of the title compound. x-mol.com These computational studies calculate the energy barriers for different reaction pathways. For instance, the hydrogen abstraction from the C3 position of thiophene by an OH radical has a calculated energy barrier of 2.2 kcal/mol, while addition of the OH radical to the C2 and C3 positions has barriers of 3.4 and 4.7 kcal/mol, respectively. x-mol.com These findings suggest that under certain conditions, direct hydrogen abstraction from the thiophene ring can be a kinetically favorable degradation pathway.

Table 2: Calculated Energy Barriers for Thiophene + OH Radical Reaction

| Reaction Pathway | Product(s) | Energy Barrier (kcal/mol) |

| H-abstraction from C2 | 2-thienyl radical + H₂O | 7.9 |

| H-abstraction from C3 | 3-thienyl radical + H₂O | 2.2 |

| OH addition to C2 | Intermediate IM1 | 3.4 |

| OH addition to C3 | Intermediate IM2 | 4.7 |

| Data from a computational study on the reaction of thiophene, serving as a model for the thienyl moiety. x-mol.com |

This data indicates that hydrogen abstraction from the C3 position (analogous to the C4 or C5 position in the substituted compound) and OH addition to the C2 position are the most kinetically favorable initial steps in this specific radical-initiated degradation pathway. x-mol.com

Spectroscopic Analysis and Structural Elucidation of Ethyl 5 3 Thienyl Pentanoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each atom can be determined.

Proton (¹H) NMR Spectroscopy for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy reveals the electronic environment of each hydrogen atom in a molecule. The spectrum of Ethyl 5-(3-thienyl)pentanoate is expected to show distinct signals corresponding to the protons of the thienyl ring, the ethyl ester group, and the pentanoate chain.

Thienyl Protons: Multiplets in the aromatic region, typically between δ 7.00-7.30 ppm. cymitquimica.com For this compound, one would expect three distinct signals for the protons on the thiophene (B33073) ring.

Aliphatic Chain Protons: The protons on the pentanoate chain will appear as multiplets in the upfield region. The methylene (B1212753) group adjacent to the thiophene ring (C5) would likely resonate around δ 2.70 ppm. The other methylene groups of the pentanoate chain (C3 and C4) would appear as multiplets, with the one alpha to the carbonyl group (C2) being the most deshielded.

Ethyl Ester Protons: The ethyl group will present as a quartet for the methylene protons (OCH₂) due to coupling with the adjacent methyl protons, and a triplet for the methyl protons (CH₃). The quartet is expected around δ 4.1 ppm, and the triplet around δ 1.2 ppm.

Based on this, the predicted ¹H NMR data for this compound in CDCl₃ is summarized in the interactive table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thienyl-H | 7.25 - 7.35 | m | - |

| Thienyl-H | 6.95 - 7.05 | m | - |

| O-CH₂ (ethyl) | ~4.12 | q | ~7.1 |

| C5-H₂ (chain) | ~2.75 | t | ~7.5 |

| C2-H₂ (chain) | ~2.30 | t | ~7.5 |

| C3-H₂, C4-H₂ (chain) | 1.60 - 1.80 | m | - |

| CH₃ (ethyl) | ~1.25 | t | ~7.1 |

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. dss.go.th The spectrum of this compound will feature signals for the carbonyl carbon, the aromatic carbons of the thiophene ring, and the aliphatic carbons of the pentanoate chain and ethyl group. hmdb.casci-hub.selibretexts.org

Drawing from the analysis of Methyl 3,3-dimethyl-5-(thiophen-3-yl)pentanoate, where signals were observed at δ 172.6 (C=O), 143.0, 128.3, 125.3, 119.7 (thienyl carbons), and various upfield signals for the aliphatic chain, we can predict the approximate chemical shifts for our target molecule. cymitquimica.com The carbonyl carbon of the ester is expected to appear significantly downfield, typically in the range of δ 170-175 ppm. acs.org The carbons of the thiophene ring will resonate in the aromatic region (δ 120-145 ppm). The carbons of the ethyl group and the pentanoate chain will appear in the upfield region.

The predicted ¹³C NMR data for this compound is presented in the following interactive table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~173 |

| Thienyl-C (quaternary) | ~142 |

| Thienyl-CH | 120 - 130 |

| O-CH₂ (ethyl) | ~60 |

| C5 (chain) | ~35 |

| C2 (chain) | ~34 |

| C3, C4 (chain) | 24 - 31 |

| CH₃ (ethyl) | ~14 |

Heteronuclear NMR (e.g., ¹⁹F NMR for fluorinated analogs)

Heteronuclear NMR, such as ¹⁹F NMR, is a valuable tool for the analysis of organofluorine compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. researchgate.net This technique provides detailed information about the electronic environment of fluorine atoms within a molecule. If fluorinated analogs of this compound were synthesized, for instance, by introducing a fluorine substituent on the thiophene ring or the pentanoate chain, ¹⁹F NMR would be crucial for confirming the position and number of fluorine atoms. The chemical shifts and coupling constants (¹⁹F-¹H, ¹⁹F-¹³C, and ¹⁹F-¹⁹F) would offer unambiguous structural elucidation. researchgate.net However, a review of the current literature did not yield any data on fluorinated analogs of this compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity of atoms within a molecule, providing a roadmap of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY correlations would be expected between the adjacent protons on the pentanoate chain (e.g., H2-H3, H3-H4, H4-H5) and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. docbrown.info It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the assignments of the attached protons from the ¹H NMR spectrum. For instance, the signal for the O-CH₂ of the ethyl group in the ¹H NMR spectrum would show a cross-peak with the corresponding carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of the ester and thienyl functionalities. sigmaaldrich.comspectroscopyonline.com

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1750-1735 cm⁻¹. spectroscopyonline.com Additionally, the C-O single bond stretches of the ester will produce strong bands in the fingerprint region, usually between 1300-1000 cm⁻¹. spectroscopyonline.com

The presence of the thiophene ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600-1450 cm⁻¹. The aliphatic C-H stretching vibrations of the pentanoate chain and the ethyl group will be observed just below 3000 cm⁻¹.

A summary of the expected FT-IR absorption bands for this compound is provided in the interactive table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1750 - 1735 | Strong |

| C-H Stretch | Thiophene | ~3100 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Medium-Strong |

| C=C Stretch | Thiophene | 1600 - 1450 | Medium-Weak |

| C-O Stretch | Ester | 1300 - 1000 | Strong |

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint based on the polarizability changes of its chemical bonds during vibration. While specific experimental Raman spectra for this compound are not widely available in the reviewed literature, the expected characteristic bands can be inferred from the analysis of its constituent functional groups and data from related compounds. core.ac.ukscifiniti.comresearchgate.net

The key structural features of this compound include the thiophene ring, the pentanoate ester group, and the aliphatic chain linking them. Each of these components would produce characteristic signals in a Raman spectrum.

Thiophene Ring Vibrations : The thienyl group is expected to exhibit several distinct bands. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. scifiniti.com The C=C ring stretching vibrations are expected to produce strong bands in the 1550-1400 cm⁻¹ range, which are characteristic of the thienyl moiety. researchgate.net Ring breathing and C-S stretching modes would appear at lower wavenumbers.

Ester Group Vibrations : The most prominent feature of the ethyl ester group is the C=O stretching vibration, which is expected to give a strong and sharp band, typically around 1735 cm⁻¹. The C-O stretching vibrations of the ester linkage would be visible in the 1300-1150 cm⁻¹ region. scifiniti.com

Aliphatic Chain Vibrations : The pentanoate chain will contribute signals from C-H and C-C bond vibrations. Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2980-2860 cm⁻¹ range. scifiniti.comresearchgate.net Methylene (CH₂) scissoring, wagging, and twisting modes would be found in the 1470-1300 cm⁻¹ region. scifiniti.com

A summary of the anticipated Raman shifts for this compound is presented below.

Table 1: Predicted Raman Shifts for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3100 | C-H Stretch | Thiophene Ring |

| ~2980 - 2860 | C-H Stretch (asymmetric & symmetric) | Alkyl Chain & Ethyl Group |

| ~1735 | C=O Stretch | Ester |

| ~1550 - 1400 | C=C Ring Stretch | Thiophene Ring |

| ~1470 - 1300 | CH₂/CH₃ Bending/Deformation | Alkyl Chain & Ethyl Group |

| ~1300 - 1150 | C-O Stretch | Ester |

| Lower Frequencies | C-S Stretch, Ring Breathing | Thiophene Ring |

These predicted values are based on typical frequency ranges for the respective functional groups found in similar organic molecules. scifiniti.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound, the molecular formula is C₁₁H₁₆O₂S, corresponding to a molecular weight of approximately 212.31 g/mol . sinfoochem.com

Upon electron impact ionization (EI), the molecule would form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 212. The fragmentation of this molecular ion is predictable based on the established behavior of esters and compounds containing aromatic rings. libretexts.orgorgchemboulder.com

The primary fragmentation pathways for esters often involve cleavages adjacent to the carbonyl group. libretexts.orgchemguide.co.uk Key expected fragmentation events include:

Alpha-Cleavage : Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion would result in the formation of a stable acylium ion at m/z 167. This is often a significant peak in the mass spectra of ethyl esters. chemguide.co.uk

McLafferty Rearrangement : This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. This would lead to the elimination of a neutral ethene molecule and the formation of a radical cation at m/z 184.

Cleavage of the Alkyl Chain : Fragmentation can occur along the pentanoate chain. For instance, cleavage at the bond beta to the thiophene ring could yield a stable thienylmethyl-type cation at m/z 97, a common fragment for alkylthiophenes.

Loss of the Ester Group : Cleavage of the bond between the carbonyl carbon and the alkyl chain could lead to a fragment corresponding to the thienylbutyl radical, with the charge retained on the [COOCH₂CH₃]⁺ fragment at m/z 73, although this is generally less favored.

A proposed fragmentation pattern and the corresponding m/z values are summarized in the table below.

Table 2: Proposed Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 212 | [C₁₁H₁₆O₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 184 | [C₉H₁₂O₂S]⁺˙ | McLafferty Rearrangement (Loss of C₂H₄) |

| 167 | [C₉H₁₁OS]⁺ | α-cleavage (Loss of •OCH₂CH₃) |

| 97 | [C₅H₅S]⁺ | Cleavage yielding thienylmethyl cation |

The relative intensities of these peaks would depend on the stability of the resulting ions and radicals. orgchemboulder.comchemguide.co.uk

Elemental Analysis for Empirical Formula Determination

Elemental analysis is used to determine the mass percentage of each element within a compound, which allows for the verification of its empirical and molecular formula. The molecular formula for this compound is established as C₁₁H₁₆O₂S. sinfoochem.com

Based on this formula and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), oxygen (15.999 u), and sulfur (32.06 u), the theoretical elemental composition can be calculated as follows:

Molecular Weight : (11 * 12.011) + (16 * 1.008) + (2 * 15.999) + (1 * 32.06) = 212.31 g/mol . sinfoochem.com

The percentage composition for each element is:

Carbon (C) : (11 * 12.011 / 212.31) * 100% = 62.22%

Hydrogen (H) : (16 * 1.008 / 212.31) * 100% = 7.60%

Oxygen (O) : (2 * 15.999 / 212.31) * 100% = 15.07%

Sulfur (S) : (1 * 32.06 / 212.31) * 100% = 15.10%

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Molar Mass in Compound ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.011 | 132.121 | 62.22 |

| Hydrogen | H | 1.008 | 16.128 | 7.60 |

| Oxygen | O | 15.999 | 31.998 | 15.07 |

| Sulfur | S | 32.06 | 32.06 | 15.10 |

| Total | 212.31 | 100.00 |

Experimental data from an elemental analyzer for a pure sample of this compound should closely match these theoretical values to confirm its elemental composition and purity.

X-ray Crystallography of this compound or its Crystalline Derivatives

A review of the available scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been published. However, crystallographic studies on related molecules containing thienyl moieties or ester functional groups demonstrate the potential insights that could be gained. researchgate.netnih.govresearchgate.net

If a suitable single crystal of this compound were grown and analyzed, the study would reveal:

Molecular Conformation : The exact conformation of the pentanoate chain and the orientation of the ethyl ester group relative to the thiophene ring would be determined. This includes the planarity of the thiophene ring and the ester group, and the torsion angles along the C-C single bonds of the alkyl chain.

Bond Parameters : Precise measurements of all bond lengths and angles within the molecule would be obtained. For example, the C-S and C=C bond lengths in the thiophene ring and the C=O and C-O bond lengths of the ester group could be compared to standard values to assess electronic effects.

Intermolecular Interactions : The analysis would elucidate how the molecules pack in the crystal lattice. This includes identifying any non-covalent interactions such as hydrogen bonds (if present in a derivative), dipole-dipole interactions, or van der Waals forces that stabilize the crystal structure. In related aromatic structures, π-π stacking between rings is a possible interaction that influences crystal packing.

Computational and Theoretical Chemistry Studies of Ethyl 5 3 Thienyl Pentanoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, provide profound insights into the molecular properties of ethyl 5-(3-thienyl)pentanoate. These computational techniques are instrumental in elucidating the molecule's geometry, electronic structure, and reactivity, offering a theoretical framework to complement experimental findings.

DFT methods, which approximate the many-electron problem by focusing on the electron density, have become a cornerstone of computational chemistry due to their balance of accuracy and computational cost. researchgate.netaps.org For molecules like this compound, DFT calculations can predict a wide range of properties with a reliability that often rivals more computationally expensive ab initio methods. Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data, offering a rigorous but often more resource-intensive approach to understanding molecular systems. sit.edu.cn

Geometry Optimization and Molecular Conformation

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-31G*) |

|---|---|---|

| Bond Length | C-C (thienyl) | ~1.38 Å |

| Bond Length | C=S (thienyl) | ~1.72 Å |

| Bond Length | C-C (chain) | ~1.54 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Angle | C-S-C (thienyl) | ~92° |

| Bond Angle | O=C-O | ~124° |

Note: These are illustrative values and would need to be calculated specifically for this molecule.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic structure of a molecule dictates its chemical behavior. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron. youtube.comyoutube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. nih.gov A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher reactivity. Conversely, a large gap indicates greater stability. wuxiapptec.comscience.gov For this compound, the HOMO is likely to be localized on the electron-rich thienyl ring, while the LUMO may be centered on the carbonyl group of the ester, which is an electron-withdrawing moiety. escholarship.org

Table 2: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are illustrative values and would be determined through specific calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure in a way that aligns with classical chemical concepts of bonding. uni-muenchen.deq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core electrons, lone pairs, and two-center bonds. cam.ac.ukbatistalab.com

For this compound, NBO analysis can quantify the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma vs. pi character, polarity). researchgate.net It also allows for the investigation of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions can provide insight into the molecule's stability and conformational preferences. researchgate.net

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Surfaces)

Computational chemistry provides various descriptors to predict the reactivity of a molecule. Fukui functions, for instance, are used to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mjcce.org.mkmjcce.org.mk These functions are derived from the change in electron density as the number of electrons in the system changes.

The molecular electrostatic potential (MEP) surface is another valuable descriptor. It maps the electrostatic potential onto the electron density surface of the molecule, visually indicating regions of positive and negative potential. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the ester group, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the hydrogen atoms.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are extensively used to predict and interpret spectroscopic data, such as vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions. nih.govresearchgate.net Similarly, theoretical calculations of NMR chemical shifts can assist in the interpretation of experimental NMR spectra, helping to elucidate the molecular structure.

Solvation Models and Intermolecular Interactions

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for the effects of a solvent on the structure, stability, and reactivity of a solute molecule. These models can be either explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant.

Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties, such as boiling point and solubility, as well as its behavior in condensed phases. These interactions can include dipole-dipole forces, London dispersion forces, and potentially weak hydrogen bonding. Computational studies can quantify the strength and nature of these interactions, providing a more complete picture of the molecule's behavior.

Molecular Dynamics Simulations to Study Conformational Dynamics

The conformational flexibility of this compound primarily arises from the rotations around the single bonds within the pentanoate chain and the bond connecting the chain to the thiophene (B33073) ring. These rotations give rise to a multitude of possible conformations, each with a specific potential energy. MD simulations allow for the exploration of this complex potential energy surface by solving Newton's equations of motion for the atoms of the molecule, thereby generating a trajectory of atomic positions and velocities over time.

A typical MD simulation study of this compound would involve the use of a classical force field, such as AMBER or GROMOS, which defines the potential energy of the system as a function of atomic coordinates. harvard.edulodz.pl These force fields are parameterized to reproduce experimental and quantum mechanical data for a wide range of molecules.

Research Findings

While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, research on analogous systems, such as poly(alkylthiophenes) and other flexible molecules with aromatic moieties, provides a strong basis for predicting its conformational behavior. harvard.eduacs.orgtandfonline.com

The primary focus of MD simulations on this molecule would be to characterize the torsional or dihedral angles along the pentanoate chain and the orientation of the chain relative to the thiophene ring. The key dihedral angles that define the conformation of the pentanoate chain are typically denoted as φ1 through φ4, starting from the bond closest to the thiophene ring.

The orientation of the entire pentanoate chain with respect to the thiophene ring is another critical aspect. Due to steric hindrance between the hydrogens on the first methylene (B1212753) group of the chain and the hydrogen at the 4-position of the thiophene ring, a fully planar conformation is generally disfavored. The simulations would likely show a preferred range of dihedral angles for the C(thiophene)-C(chain) bond, leading to a non-planar arrangement. rsc.orgrsc.org

To illustrate the expected findings from such a simulation, the following data tables present hypothetical yet scientifically plausible results based on studies of similar molecules.

Table 1: Key Dihedral Angles and Their Predominant Conformations

| Dihedral Angle | Atoms Involved | Predominant Conformation(s) | Average Angle (degrees) |

| τ1 | C2(Thiophene)-C3(Thiophene)-Cα-Cβ | Skew | ±120 |

| τ2 | C3(Thiophene)-Cα-Cβ-Cγ | Anti (trans) | 180 |

| τ3 | Cα-Cβ-Cγ-Cδ | Gauche, Anti (trans) | ±60, 180 |

| τ4 | Cβ-Cγ-Cδ-C(O) | Anti (trans) | 180 |

| τ5 | Cγ-Cδ-C(O)-O | Cis, Trans | 0, 180 |

Note: The table presents a simplified representation. In reality, these angles would exhibit a distribution around the average values.

Table 2: Population Analysis of Conformers from a Simulated Ensemble

| Conformer Type | Defining Feature (Dihedral Angles) | Population (%) | Relative Energy (kcal/mol) |

| Extended-Anti | τ2 ≈ 180°, τ3 ≈ 180°, τ4 ≈ 180° | 45 | 0.00 |

| Gauche-Bent | τ2 ≈ 180°, τ3 ≈ ±60°, τ4 ≈ 180° | 35 | 0.95 |

| Kinked | τ2 ≈ ±60°, τ3 ≈ ±60°, τ4 ≈ 180° | 15 | 1.80 |

| Other | Various combinations | 5 | > 2.50 |

This data is illustrative and represents a plausible outcome of a molecular dynamics simulation in a non-polar solvent at room temperature.

The results from molecular dynamics simulations provide a detailed picture of the conformational dynamics of this compound. They highlight the molecule's flexibility and the continuous interplay between different conformational states. This understanding is crucial for rationalizing its physical properties and for any future work involving its interaction with other molecules or materials. acs.org The ability of the alkyl chain to adopt various conformations can significantly influence how the molecule packs in a solid state or how it presents its thiophene ring for intermolecular interactions in solution. tandfonline.com

Synthesis and Characterization of Analogues and Derivatives of Ethyl 5 3 Thienyl Pentanoate

Structural Modifications of the Thiophene (B33073) Ring (e.g., positional isomers, substituents)

The thiophene ring is a primary site for structural variation, enabling the synthesis of both positional isomers and substituted derivatives. The relative orientation of the side chains on the thiophene ring significantly influences the properties of the resulting molecules. nih.gov

Positional Isomers:

A series of ω-[(ω-arylalkyl)thienyl]alkanoic acid isomers have been prepared to investigate structure-activity relationships. nih.gov It was found that the biological activities of these compounds, including LTA4 hydrolase inhibition and LTB4 receptor binding, are highly dependent on the substitution pattern of the thiophene ring. nih.gov For instance, 2,5-isomers specifically inhibit LTA4 hydrolase, while "ortho-isomers" are selective inhibitors of LTB4 binding to its receptor. nih.gov The 3,5-isomers, on the other hand, exhibit both activities. nih.gov The synthesis of these positional isomers often involves multi-step sequences starting from appropriately substituted thiophene precursors.

Substituted Derivatives:

The introduction of substituents onto the thiophene ring provides another layer of structural diversity. Both electron-donating and electron-withdrawing groups can be incorporated, which in turn modulates the electronic properties and reactivity of the molecule. For example, methyl groups have been introduced at various positions on the thiophene ring. mdpi.comresearchgate.net The synthesis of methyl 3-methylthiophene-2-carboxylate and methyl 4-methylthiophene-2-carboxylate has been reported, starting from 3-methylthiophene (B123197). mdpi.com Similarly, trifluoromethyl groups, which are strong electron-withdrawing substituents, have been incorporated to study their effect on the molecule's properties. researchgate.net The synthesis of these substituted thiophenes often involves lithiation of the thiophene ring followed by reaction with an appropriate electrophile. mdpi.com

The following table summarizes some examples of structurally modified thiophene rings in analogues of ethyl 5-(3-thienyl)pentanoate.

| Modification Type | Example Compound | Key Synthetic Strategy | Reference |

| Positional Isomer | ω-[(ω-Arylalkyl)thienyl]alkanoic acid (2,5-isomer) | Multi-step synthesis from substituted thiophenes | nih.gov |

| Positional Isomer | ω-[(ω-Arylalkyl)thienyl]alkanoic acid (3,5-isomer) | Multi-step synthesis from substituted thiophenes | nih.gov |

| Substituted Derivative | Methyl 3-methylthiophene-2-carboxylate | Lithiation of 3-methylthiophene and reaction with methyl chloroformate | mdpi.com |

| Substituted Derivative | 1-[2-methyl-5-(3-trifluoromethyl)-3-thienyl]-2-[2-methyl-5-(9-phenanthrene)-3-thienyl]perfluorocyclopentene | Multi-step synthesis involving substituted thiophene precursors | researchgate.net |

Variations of the Ester Moiety (e.g., different alkyl groups, other ester types)

The ester functionality of this compound is another key site for modification. Altering the alkyl group of the ester or replacing it with other ester types can influence properties such as solubility, stability, and reactivity.

Different Alkyl Groups:

The synthesis of various alkyl esters of 5-(3-thienyl)pentanoic acid, including methyl, ethyl, and propyl esters, can be achieved through standard esterification or transesterification reactions. For instance, the synthesis of methyl 5-(3,4-di-N-benzoylamino-thienyl)-pentanoate has been reported. google.com The choice of alcohol used in the esterification process determines the resulting alkyl ester. These modifications are often straightforward and can be accomplished in high yields.

Other Ester Types:

Beyond simple alkyl esters, other ester types can be synthesized to introduce different functionalities. For example, the synthesis of monothienylalkyl esters of aliphatic dicarboxylic acids has been explored. lookchem.com This involves reacting a thienylalkanol with a dicarboxylic acid or its derivative to form a half-ester. lookchem.com Such derivatives can serve as building blocks for more complex molecules.

The table below provides examples of variations in the ester moiety of this compound analogues.

| Modification Type | Example Compound | Key Synthetic Strategy | Reference |

| Different Alkyl Group | Methyl 5-(3,4-di-N-benzoylamino-thienyl)-pentanoate | Esterification of the corresponding carboxylic acid with methanol (B129727) | google.com |

| Other Ester Type | Mono-3-(2-thienyl)propyl ester of adipic acid | Reaction of 3-(2-thienyl)propanol with adipic acid or its derivative | lookchem.com |

| Other Ester Type | Mono-2-(2-thienyl)ethyl ester of pimelic acid | Reaction of 2-(2-thienyl)ethanol with pimelic acid or its derivative | lookchem.com |

Alterations of the Pentanoate Chain Length and Substituents

Modifying the length and substitution pattern of the pentanoate chain offers a versatile approach to creating a wide array of analogues. These changes can significantly impact the molecule's conformation and its interaction with biological targets.

Chain Length Variation:

The synthesis of ω-thienylalkanoic acids with varying chain lengths has been extensively studied. nih.govresearchgate.net For example, thienyl derivatives with propanoic, butanoic, and hexanoic acid side chains have been prepared. evitachem.com The synthesis of these homologues often involves multi-step sequences, such as the malonic ester synthesis or the acylation of thiophene followed by reduction. The intramolecular acylation of ω-(5-methylthienyl-2)-alkanoic acids has also been investigated, revealing that the length of the side chain influences the cyclization products. researchgate.net

Chain Substituents:

Introducing substituents on the pentanoate chain can create chiral centers and further diversify the molecular architecture. For instance, methyl groups have been introduced at the α-position of the carboxylic acid side chain. nih.gov This substitution was found to dramatically enhance the LTB4 receptor binding activity. nih.gov The synthesis of these α-substituted derivatives can be achieved by deprotonation of the corresponding ω-thienylalkanoic acid followed by alkylation.

The following table showcases examples of alterations to the pentanoate chain.

| Modification Type | Example Compound | Key Synthetic Strategy | Reference |

| Chain Length Variation | 3-(3-Thienyl)propanoic acid | Synthesis from 3-thienyl precursors | evitachem.com |

| Chain Length Variation | 2-Methyl-4-(2-thienyl)butan-1-ol | Methylmalonate method from 2-(2-bromoethyl)thiophene | |

| Chain Length Variation | 2-Methyl-6-(2-thienyl)hexan-1-ol | Methylmalonate method from 2-(4-bromobutyl)thiophene | |

| Chain Substituent | α,α-Dimethyl derivative of ω-[(ω-arylalkyl)thienyl]alkanoic acid | Deprotonation and alkylation of the corresponding carboxylic acid | nih.gov |

| Chain Substituent | 2-Methyl-5-(2-thienyl)pentanoic acid | Deprotonation of 5-(2-thienyl)pentanoic acid followed by alkylation |

Enantioselective Synthesis and Kinetic Resolution of Chiral Analogues

The introduction of substituents on the pentanoate chain or modifications that create a chiral center necessitate methods for obtaining enantiomerically pure compounds. Enantioselective synthesis and kinetic resolution are two primary strategies employed for this purpose. wikipedia.orgnih.govresearchgate.netjeyamscientific.in

Enantioselective Synthesis:

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral molecule. This is often achieved using chiral auxiliaries, which are stereogenic groups temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.orgnih.govresearchgate.net Evans' oxazolidinones and Corey's chiral auxiliaries are prominent examples that have been successfully used in the asymmetric synthesis of various biologically active compounds. nih.govresearchgate.net For instance, the diastereoselective alkylation of amide enolates derived from chiral auxiliaries can be used to synthesize enantiomerically pure 2-methyl-branched primary alcohols.

Kinetic Resolution:

Kinetic resolution is a process used to separate a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. bath.ac.uk This results in the separation of the faster-reacting enantiomer (as the product) from the slower-reacting enantiomer (as unreacted starting material). bath.ac.uk Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemic alcohols and carboxylic acids. nih.gov For example, lipases from Pseudomonas cepacia have been shown to be highly enantioselective in the resolution of 3-aryl-2-methylpropan-1-ols, including thienyl-containing analogues. The enantiomeric ratio (E-value), a measure of the enzyme's selectivity, can be very high for these resolutions.

The table below summarizes approaches for the stereoselective synthesis of chiral analogues.

| Method | Description | Example Application | Reference |

| Enantioselective Synthesis | Use of chiral auxiliaries (e.g., Evans' oxazolidinones) to direct stereoselective transformations. | Asymmetric synthesis of complex molecules with defined stereochemistry. | nih.govresearchgate.net |

| Kinetic Resolution | Enzymatic resolution of racemic mixtures using lipases. | Resolution of racemic 3-aryl-2-methylpropan-1-ols, including thienyl derivatives. | |

| Kinetic Resolution | Chiral Brønsted acid catalyzed kinetic resolutions. | Asymmetric cyclization and transfer hydrogenation reactions. | nih.gov |

Structure-Reactivity Relationships in Derivatives

Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to designing new compounds with desired properties. In the context of this compound derivatives, these relationships are primarily governed by the electronic and steric effects of the substituents.

Electronic Effects:

Steric Effects:

Steric hindrance, arising from the size of substituents, can also play a crucial role in determining the reactivity and selectivity of reactions. Bulky substituents on the thiophene ring or the side chain can hinder the approach of reagents to a reactive site, thereby slowing down or preventing a reaction. For instance, the presence of a 4-methyl group on the thiophene ring may limit the activity of a compound against targets with sterically constrained active sites. In intramolecular cyclization reactions, the length and flexibility of the alkyl chain can dictate which cyclized product is formed, a phenomenon also influenced by steric constraints. researchgate.net

The following table provides an overview of structure-reactivity relationships.

| Effect | Description | Example | Reference |

| Electronic (EDG) | Increases electron density on the thiophene ring, activating it for electrophilic substitution. | A methyl group on the thiophene ring. | lumenlearning.com |

| Electronic (EWG) | Decreases electron density on the thiophene ring, influencing its reactivity in various reactions. | A cyano or trifluoromethyl group on the thiophene ring. | |

| Steric | The size of substituents can hinder reagent access to reactive sites, affecting reaction rates and product distribution. | A methyl group adjacent to a reactive site can influence the outcome of a reaction. |

Applications in Organic Synthesis and Materials Science

Role as a Building Block in the Synthesis of Complex Organic Molecules

Building blocks are essential starting materials used to construct intricate molecular architectures through various chemical reactions. cymitquimica.com Ethyl 5-(3-thienyl)pentanoate fits this role adeptly, as both the thiophene (B33073) ring and the ester functional group can be selectively targeted to build larger, more functionalized structures.

The utility of this compound as a precursor lies in its capacity to undergo a variety of chemical reactions at its distinct functional sites. The ethyl ester moiety is a classic functional group in organic synthesis, amenable to transformations such as hydrolysis, reduction, and amidation. For instance, hydrolysis under acidic or basic conditions converts the ester into the corresponding carboxylic acid, 5-(3-thienyl)pentanoic acid. This acid can then participate in further reactions, such as amide bond formation. Alternatively, the ester can be reduced using reagents like lithium aluminum hydride to yield 5-(3-thienyl)pentan-1-ol, introducing a primary alcohol for subsequent modifications.

The thiophene ring offers a different set of reactive possibilities. As an electron-rich aromatic system, it can undergo electrophilic substitution reactions, allowing for the introduction of various substituents onto the ring. Furthermore, the carbon-hydrogen bonds on the thiophene ring can be activated for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon or carbon-heteroatom bonds. In some cases, the thienyl substituent can also undergo ring-opening under specific reductive conditions to form thiols. mdpi.com

A common strategy in multistep synthesis involves using reagents like ethyl 5-bromopentanoate to add a pentanoate side chain to a molecule. this compound can be viewed as a product of a similar conceptual step (e.g., coupling of a 3-thienyl nucleophile with a 5-halopentanoate) and serves as the starting point for further elaboration.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents (Example) | Product Functional Group |

|---|---|---|---|

| Ethyl Ester | Hydrolysis | NaOH (aq) or H₃O⁺ | Carboxylic Acid |

| Ethyl Ester | Reduction | LiAlH₄ | Primary Alcohol |

| Ethyl Ester | Amidation | R₂NH, Heat | Amide |

| Ethyl Ester | Transesterification | R'OH, Acid/Base Catalyst | New Ester |

| Thiophene Ring | Electrophilic Halogenation | NBS, Br₂ | Halogenated Thiophene |

Fine chemicals are pure, single chemical substances produced in limited quantities through batch processes, often serving as intermediates for higher-value products like pharmaceuticals and agrochemicals. this compound is a valuable intermediate for the synthesis of such fine chemicals. lookchem.com By employing the transformations outlined previously, chemists can convert it into more complex molecules that may serve as active pharmaceutical ingredients (APIs) or key components of agrochemicals. The incorporation of the thienylpentanoate scaffold can influence the biological activity and physical properties of the final product.

Specialty chemicals are formulations valued for their function and performance in a specific end-use application. The unique electronic properties conferred by the sulfur-containing thiophene heterocycle make this compound an attractive intermediate for specialty chemicals. cymitquimica.com These might include materials for electronics or specialized dyes, where the thiophene unit plays a critical role in the material's performance.

Incorporation into Novel Polymeric Materials and Resins

While direct polymerization of this compound is not a primary application, it serves as a valuable precursor for creating specialized monomers. The thiophene ring is a well-known component of conducting polymers (e.g., polythiophene), and incorporating it into other polymer backbones via a flexible spacer is a strategy for tuning material properties.

For example, the ester group of this compound can be chemically modified into a polymerizable functional group. Reduction to the corresponding alcohol, 5-(3-thienyl)pentan-1-ol, followed by esterification with acrylic acid or methacrylic acid would yield a thienyl-functionalized acrylate (B77674) or methacrylate (B99206) monomer. This monomer could then be copolymerized with other standard monomers (like styrene (B11656) or methyl methacrylate) to introduce the thienyl group into the resulting polymer chain. Such modifications could be used to alter the refractive index, conductivity, or thermal stability of the final material.

Research has shown that related thienyl-containing monomers, such as a 5-pentynyl-thienyl-pyrrol monomer, can be incorporated into complex structures like DNA-polymer conjugates, highlighting the feasibility of using such building blocks in advanced polymerization techniques. nih.gov This suggests a clear potential pathway for using derivatives of this compound in the development of novel polymeric materials. cymitquimica.com

Application in Catalysis beyond its own synthesis (e.g., as a ligand component)

There is no widespread, documented use of this compound itself as a ligand in catalysis. However, its structure presents significant potential for its derivatives to act as ligands for transition metal catalysts. The sulfur atom in the thiophene ring possesses lone pairs of electrons and can coordinate to a metal center.

To create a more effective ligand, the molecule would likely be modified to introduce additional donor atoms, forming a chelating ligand. For instance, introducing a phosphine (B1218219) group onto the thiophene ring could create a bidentate P,S-ligand. Alternatively, converting the ethyl ester to an amide or an amine could provide an N,S-chelating framework. The synthesis of heteroatomic podands and other chelating agents often involves a thiophene fragment as a spacer or coordinating element, demonstrating the soundness of this chemical principle. researchgate.net Ligands with mixed donor atoms (like P,S or N,S) are of significant interest in asymmetric catalysis and other organometallic reactions, as they can create unique electronic and steric environments around a metal catalyst, influencing the selectivity and efficiency of chemical reactions.

Table of Compounds

| Compound Name |

|---|

| 5-(3-thienyl)pentanoic acid |

| 5-(3-thienyl)pentan-1-ol |

| 5-pentynyl-thienyl-pyrrol monomer |

| Acrylic acid |

| This compound |

| Ethyl 5-bromopentanoate |

| Lithium aluminum hydride |

| Methacrylic acid |

| Methyl methacrylate |

| Polythiophene |

Future Research Directions and Emerging Challenges in the Study of Ethyl 5 3 Thienyl Pentanoate

Development of Highly Efficient and Sustainable Synthetic Strategies